N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings .
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide has diverse applications in scientific research, particularly in medicinal chemistry and drug development. Its unique structure allows for potential therapeutic uses due to its interactions with specific biological targets. Research has focused on its potential as an anticancer agent, anti-inflammatory compound, and antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The thiophene and pyridine rings allow the compound to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as suprofen and articaine . These compounds also feature a thiophene ring and have been studied for their pharmacological properties.
Uniqueness
What sets N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide apart is its specific combination of a thiophene ring with a cyclopropyl-substituted pyridine ring. This unique structure may confer distinct biological activities and therapeutic potential compared to other thiophene derivatives.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(12-5-6-18-9-12)16-8-10-1-4-13(15-7-10)11-2-3-11/h1,4-7,9,11H,2-3,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLAXJUVRLMFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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